1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclobutane-1-carboxylic acid

Catalog No.
S3092940
CAS No.
2241140-02-1
M.F
C25H27NO4
M. Wt
405.494
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin...

CAS Number

2241140-02-1

Product Name

1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclobutane-1-carboxylic acid

IUPAC Name

1-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]cyclobutane-1-carboxylic acid

Molecular Formula

C25H27NO4

Molecular Weight

405.494

InChI

InChI=1S/C25H27NO4/c27-23(28)25(12-5-13-25)17-10-14-26(15-11-17)24(29)30-16-22-20-8-3-1-6-18(20)19-7-2-4-9-21(19)22/h1-4,6-9,17,22H,5,10-16H2,(H,27,28)

InChI Key

HFGROMYVVRADAI-UHFFFAOYSA-N

SMILES

C1CC(C1)(C2CCN(CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

solubility

not available

1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclobutane-1-carboxylic acid is a complex organic compound characterized by a cyclobutane ring, a piperidine moiety, and a fluorenylmethoxycarbonyl group. This compound exhibits a unique three-dimensional structure that contributes to its potential biological activity and reactivity in

, which include:

  • Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives, which may enhance or alter its biological activity.
  • Reduction: Reduction reactions can modify the functional groups present in the compound, potentially leading to different pharmacological properties.
  • Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, allowing for the synthesis of derivatives with varied functionalities.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes in terms of yield and purity .

The biological activity of 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclobutane-1-carboxylic acid is primarily linked to its interaction with specific molecular targets. It may modulate the activity of enzymes, receptors, or other proteins, leading to various pharmacological effects. The exact mechanisms of action depend on the specific biological context and application of the compound. Research indicates that compounds with similar structures often exhibit significant activity against various diseases, including cancer and neurological disorders .

The synthesis of 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclobutane-1-carboxylic acid typically involves multiple steps:

  • Protection of Functional Groups: Initial steps often require protecting sensitive functional groups to prevent unwanted reactions during subsequent steps.
  • Formation of the Cyclobutane Ring: This step is crucial as it establishes the core structure of the compound.
  • Introduction of Piperidine and Fluorenylmethoxycarbonyl Groups: These groups are added through specific coupling reactions that require precise conditions and reagents.

Industrial production methods may involve optimized synthetic routes that are scalable and cost-effective, utilizing techniques such as continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclobutane-1-carboxylic acid has potential applications in medicinal chemistry, particularly in drug development targeting various diseases due to its unique structural features. Its ability to interact with biological targets makes it a candidate for further investigation in therapeutic contexts.

Several compounds share structural similarities with 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclobutane-1-carboxylic acid. Here are some notable examples:

Compound NameStructure FeaturesSimilarity
3-(1-{[(benzyloxy)carbonyl]piperidin-4-yl})acetic acidContains piperidine; similar functional groups0.97
N-Cbz-4-Piperidinecarboxylic acidPiperidine core; carbonyl functionality0.97
Ethyl N-Cbz-piperidineacetateSimilar ester formation; piperidine ring0.97

These compounds demonstrate similar functionalities but vary in their specific applications and biological activities. The unique combination of the cyclobutane ring and fluorenylmethoxycarbonyl group in 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclobutane-1-carboxylic acid distinguishes it from these analogs, potentially offering unique pharmacological profiles .

XLogP3

4.4

Dates

Last modified: 04-14-2024

Explore Compound Types